1-(1-Nitrobutan-2-yl)benzotriazole
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Overview
Description
1-(1-Nitrobutan-2-yl)benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields of chemistry. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which make them valuable in synthetic chemistry, medicinal chemistry, and material science .
Preparation Methods
The synthesis of 1-(1-Nitrobutan-2-yl)benzotriazole typically involves the reaction of benzotriazole with nitrobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for benzotriazole derivatives often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(1-Nitrobutan-2-yl)benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring acts as a leaving group
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various bases and acids. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole ring .
Scientific Research Applications
1-(1-Nitrobutan-2-yl)benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. .
Biology: Benzotriazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other materials for industrial applications
Mechanism of Action
The mechanism of action of 1-(1-Nitrobutan-2-yl)benzotriazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzotriazole moiety can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
1-(1-Nitrobutan-2-yl)benzotriazole can be compared with other benzotriazole derivatives, such as:
- 5-Chlorobenzotriazole
- 5-Methylbenzotriazole
- 1H-Benzotriazole
These compounds share similar structural features but differ in their substituents, which can significantly influence their reactivity and applications. For example, 5-chlorobenzotriazole has been shown to have higher corrosion inhibition efficiency compared to benzotriazole itself .
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-(1-nitrobutan-2-yl)benzotriazole |
InChI |
InChI=1S/C10H12N4O2/c1-2-8(7-13(15)16)14-10-6-4-3-5-9(10)11-12-14/h3-6,8H,2,7H2,1H3 |
InChI Key |
FOOPTWIJSIJPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[N+](=O)[O-])N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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